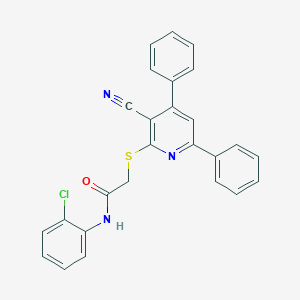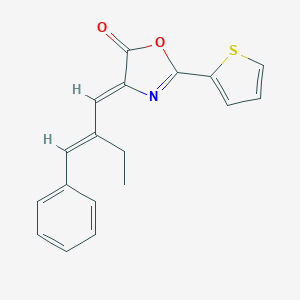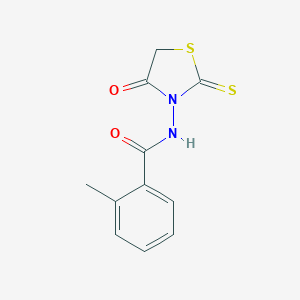![molecular formula C20H20N2O4 B407644 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B407644.png)
4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxy group or the pyrazolone ring, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities. It serves as a precursor for the synthesis of more complex pyrazolone derivatives.
Biology
In biological research, the compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It is often used in assays to evaluate its effects on various biological targets.
Medicine
The compound and its derivatives are investigated for their therapeutic potential in treating various diseases. Research focuses on their efficacy, safety, and mechanism of action in preclinical and clinical studies.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the hydroxyethoxy and methoxy groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other pyrazolone derivatives and enhance its potential for various applications.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4g/mol |
Nom IUPAC |
(4E)-4-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H20N2O4/c1-14-17(20(24)22(21-14)16-6-4-3-5-7-16)12-15-8-9-18(26-11-10-23)19(13-15)25-2/h3-9,12-13,23H,10-11H2,1-2H3/b17-12+ |
Clé InChI |
DEUHTTNYBAOUPH-SFQUDFHCSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407563.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B407564.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B407566.png)
![methyl 4-[[2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B407568.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B407571.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407573.png)
![3-amino-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407575.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B407576.png)
![methyl 4-({[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetyl}amino)benzoate](/img/structure/B407577.png)
![4-{3-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407578.png)


![4-{3,5-diiodo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407584.png)
